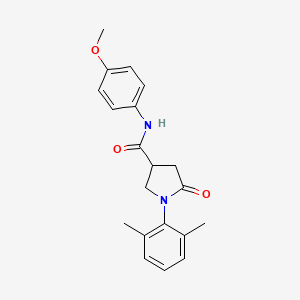![molecular formula C9H7N5O2S B14142563 2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide](/img/structure/B14142563.png)
2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-2-amino-N-(4-nitroanilino)-2-sulfanylideneethanimidoyl cyanide is a complex organic compound with a unique structure that includes an amino group, a nitroanilino group, a sulfanylidene group, and a cyanide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-amino-N-(4-nitroanilino)-2-sulfanylideneethanimidoyl cyanide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitroaniline with a suitable thiol compound under controlled conditions to form the sulfanylidene intermediate. This intermediate is then reacted with a cyanide source to introduce the cyanide group, followed by the addition of an amino group to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced equipment and techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
(1E)-2-amino-N-(4-nitroanilino)-2-sulfanylideneethanimidoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(1E)-2-amino-N-(4-nitroanilino)-2-sulfanylideneethanimidoyl cyanide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1E)-2-amino-N-(4-nitroanilino)-2-sulfanylideneethanimidoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
相似化合物的比较
Similar Compounds
2-Nitroaniline: Similar in structure but lacks the sulfanylidene and cyanide groups.
4-Nitroaniline: Similar in structure but lacks the sulfanylidene and cyanide groups.
2-Amino-4-nitrophenol: Contains an amino and nitro group but lacks the sulfanylidene and cyanide groups.
Uniqueness
(1E)-2-amino-N-(4-nitroanilino)-2-sulfanylideneethanimidoyl cyanide is unique due to the presence of the sulfanylidene and cyanide groups, which confer distinct chemical properties and reactivity. These groups enable the compound to participate in a wider range of chemical reactions and potentially exhibit unique biological activities compared to similar compounds.
属性
分子式 |
C9H7N5O2S |
|---|---|
分子量 |
249.25 g/mol |
IUPAC 名称 |
(1E)-2-amino-N-(4-nitroanilino)-2-sulfanylideneethanimidoyl cyanide |
InChI |
InChI=1S/C9H7N5O2S/c10-5-8(9(11)17)13-12-6-1-3-7(4-2-6)14(15)16/h1-4,12H,(H2,11,17)/b13-8+ |
InChI 键 |
NBVIEWBYTDFLHB-MDWZMJQESA-N |
手性 SMILES |
C1=CC(=CC=C1N/N=C(\C#N)/C(=S)N)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC=C1NN=C(C#N)C(=S)N)[N+](=O)[O-] |
溶解度 |
8.2 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(Methylthio)-4-[(phenylmethyl)thio]benzene](/img/structure/B14142495.png)
![3-[3-(Piperidin-1-yl)propyl]oxolan-2-one](/img/structure/B14142501.png)


![1-(Chloromethyl)-4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene](/img/structure/B14142522.png)


![Butan-2-yl 6-[(3-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14142542.png)
![2-[(3,4-Dimethoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14142544.png)


![6-(furan-2-yl)-3-(3-phenyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142552.png)
